3-Chloro-2-[4-(chlorosulfonyl)phenyl]-1-benzofuran-6-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of both chloro and sulfonyl chloride functional groups attached to a benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of chlorosulfonic acid and sulfuryl chloride under controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the isolation of the target compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and sulfonyl chloride groups can be substituted by nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Reagents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in developing pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with target molecules. This reactivity is exploited in organic synthesis to modify and functionalize other compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a chloro group.
3-Chloro-4-fluorobenzenesulfonyl chloride: Contains a fluorine atom in place of one of the chlorine atoms.
Chlorosulfonyl isocyanate: A versatile reagent with a different functional group arrangement.
Uniqueness
3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride is unique due to its combination of chloro and sulfonyl chloride groups attached to a benzofuran ring. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Eigenschaften
CAS-Nummer |
88097-19-2 |
---|---|
Molekularformel |
C14H7Cl3O5S2 |
Molekulargewicht |
425.7 g/mol |
IUPAC-Name |
3-chloro-2-(4-chlorosulfonylphenyl)-1-benzofuran-6-sulfonyl chloride |
InChI |
InChI=1S/C14H7Cl3O5S2/c15-13-11-6-5-10(24(17,20)21)7-12(11)22-14(13)8-1-3-9(4-2-8)23(16,18)19/h1-7H |
InChI-Schlüssel |
SJOONYIEWGVYFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C3=C(O2)C=C(C=C3)S(=O)(=O)Cl)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.